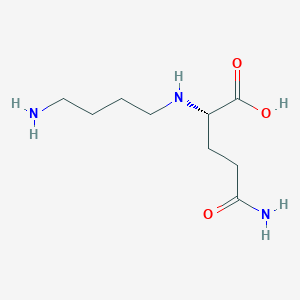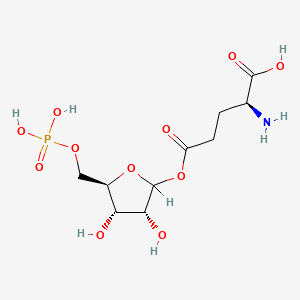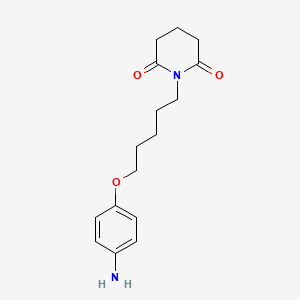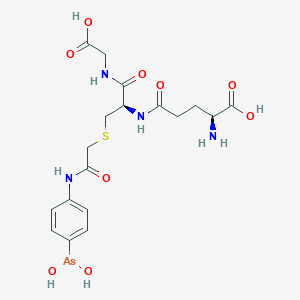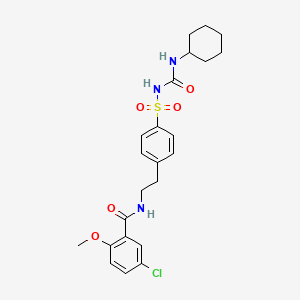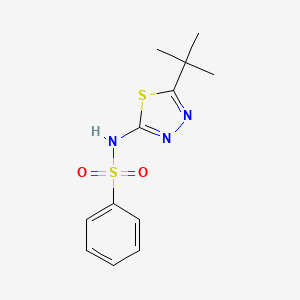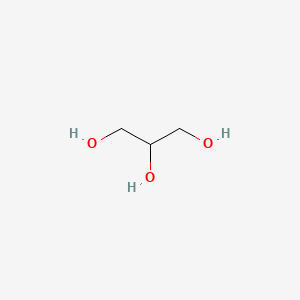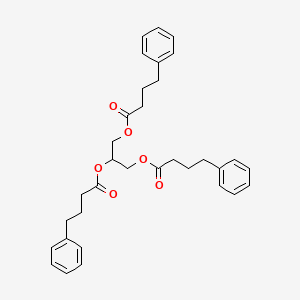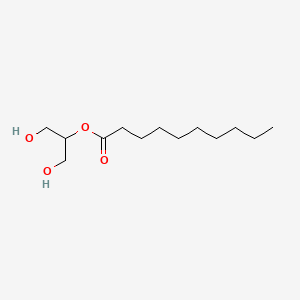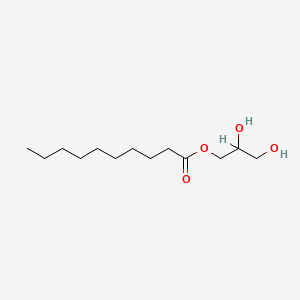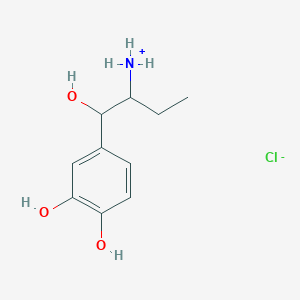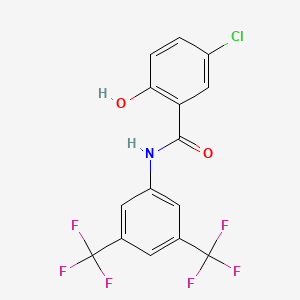
IMD-0354
描述
“N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide” is a complex organic compound. It contains a benzamide group (a benzene ring attached to a CONH2 group), which is often found in pharmaceuticals and can exhibit various biological activities . The compound also has a 3,5-bis(trifluoromethyl)phenyl group, which is known to be used in catalyst development .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group and a 3,5-bis(trifluoromethyl)phenyl group. These groups could influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the benzamide and 3,5-bis(trifluoromethyl)phenyl groups. For instance, the benzamide group could participate in various reactions involving the carbonyl group or the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzamide and 3,5-bis(trifluoromethyl)phenyl groups could affect the compound’s solubility, stability, and reactivity .科学研究应用
癌症代谢调节
IMD-0354已被鉴定为一种有效的癌症细胞谷氨酰胺摄取抑制剂。这种抑制导致细胞内谷氨酰胺水平持续降低,进而减弱mTOR信号传导。该化合物抑制了黑色素瘤细胞在二维和三维培养中的生长,并诱导细胞周期停滞、自噬和凋亡 。this compound对癌症代谢的这种调节表明其在肿瘤学中,特别是对具有强劲谷氨酰胺代谢的肿瘤具有治疗潜力。
乳腺癌干细胞靶向
在乳腺癌的背景下,this compound靶向癌干细胞 (CSC),据认为它们是多药耐药 (MDR) 和肿瘤再生的原因。该化合物已被证明可以减少细胞的侧群,抑制药物外排,减少集落形成,并下调干细胞样基因表达。这表明this compound可能是化疗的有效佐剂,可能预防MDR并减少肿瘤复发 。
炎症性疾病治疗
This compound在治疗急性和亚急性炎症性疾病方面表现出有效性。据报道,它可以抑制纤溶酶原激活物抑制剂-1 (PAI-1),PAI-1在各种炎症性疾病中发挥作用。该化合物的抗炎特性使其成为进一步研究心肌缺血/再灌注损伤、胰岛素抵抗、过敏性炎症和肺纤维化等疾病的候选药物 。
自噬诱导
This compound在癌细胞中诱导自噬的能力对其在癌症治疗中的应用具有重要意义。自噬是一种细胞降解过程,在癌症中是一把双刃剑;它可以促进癌细胞存活,也可以导致细胞死亡。This compound诱导的自噬,加上它对细胞周期停滞和凋亡的其他影响,为癌症治疗提供了一种多方面的途径 。
细胞周期调节
This compound对细胞周期的影响是另一个感兴趣的领域。通过诱导细胞周期停滞,该化合物阻止了癌细胞的增殖。这种作用对于控制肿瘤生长至关重要,并且在用this compound处理的黑色素瘤细胞系中已经观察到 。
未折叠蛋白反应 (UPR) 和 DNA 损伤反应途径
RNA 测序分析表明 this compound 影响未折叠蛋白反应和 DNA 损伤反应途径。这些途径是细胞应激反应的组成部分,可以影响癌细胞的存活和死亡。通过调节这些途径,this compound 可能为癌症治疗提供一种新的方法,尤其是在依赖这些机制来生长和抵抗治疗的肿瘤中 。
作用机制
Target of Action
IMD-0354, also known as IKK-2 Inhibitor V or N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide, primarily targets the IκB kinase-β (IKKβ) . IKKβ plays a crucial role in the activation of the nuclear factor-κB (NF-κB) signaling pathway . Additionally, this compound has been identified as a potent inhibitor of glutamine uptake, specifically targeting the glutamine transporter SLC1A5 (also known as ASCT2) .
Mode of Action
This compound selectively inhibits IKKβ, thereby blocking the phosphorylation of IκBα and preventing the nuclear translocation of NF-κB . This results in the suppression of NF-κB activation, which is a key player in inflammation and cancer . Furthermore, this compound inhibits glutamine uptake by preventing the localization of SLC1A5 to the plasma membrane .
Biochemical Pathways
The inhibition of IKKβ by this compound disrupts the NF-κB signaling pathway, which plays significant roles in inflammation and angiogenesis . By inhibiting glutamine uptake, this compound affects glutamine metabolism, a key cellular process regulating tumor progression and responsiveness to therapy . This inhibition also attenuates mTOR signaling, a pathway involved in cell growth and survival .
Result of Action
This compound has been shown to suppress two- and three-dimensional growth of melanoma cells, induce cell-cycle arrest, autophagy, and apoptosis . It also significantly attenuates ovariectomy-induced bone loss and inhibits osteoclastogenesis . Moreover, this compound has been found to reduce the side population of cancer stem cells, indicating its potential in targeting these cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tumor microenvironment, characterized by hypoxia, can affect drug delivery and efficacy . .
属性
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-5-chloro-2-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF6NO2/c16-9-1-2-12(24)11(6-9)13(25)23-10-4-7(14(17,18)19)3-8(5-10)15(20,21)22/h1-6,24H,(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHILCFMQWMQVAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF6NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50243248 | |
| Record name | IMD-0354 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50243248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
978-62-1 | |
| Record name | IMD-0354 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000978621 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | IMD-0354 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50243248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IMD-0354 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMD-0354 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76145IS906 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

